1-(4-Bromo-2-chlorobenzyl)-4-ethylpiperazine
Description
Properties
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(14)9-13(11)15/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDVCTVGVPDVSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205101 | |
| Record name | Piperazine, 1-[(4-bromo-2-chlorophenyl)methyl]-4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704074-23-6 | |
| Record name | Piperazine, 1-[(4-bromo-2-chlorophenyl)methyl]-4-ethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-[(4-bromo-2-chlorophenyl)methyl]-4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Halogenated Benzyl Intermediate
The synthesis typically begins with the preparation or procurement of 4-bromo-2-chlorobenzyl derivatives. A closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, has been prepared via Friedel-Crafts acylation and subsequent reduction, as documented in patent WO2015063726A1. This process can be adapted for preparing 4-bromo-2-chlorobenzyl intermediates:
Step 1: Formation of 5-bromo-2-chlorobenzoyl chloride (acid chloride)
Starting from 5-bromo-2-chlorobenzoic acid, reaction with oxalyl chloride in the presence of catalytic DMF converts the acid to the acid chloride.Step 2: Friedel-Crafts acylation with phenetole (or substituted aromatic ether)
The acid chloride reacts with phenetole in the presence of aluminum chloride at low temperature (0-5°C) to form a benzophenone intermediate.Step 3: Reduction of the benzophenone intermediate
The benzophenone is reduced using sodium borohydride or triethylsilane in a suitable solvent (e.g., acetonitrile or tetrahydrofuran) at 50-65°C to yield the benzyl derivative.Step 4: Purification
The crude product is extracted, washed, and purified by recrystallization or chromatography to obtain the halogenated benzyl compound with high purity (HPLC purity >95%).
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| 1 | Oxalyl chloride, catalytic DMF | Room temp (25-30°C) | Converts acid to acid chloride |
| 2 | Phenetole, AlCl3 | 0-5°C | Friedel-Crafts acylation |
| 3 | NaBH4 or triethylsilane, solvent | 50-65°C | Reduction to benzyl derivative |
| 4 | Extraction, recrystallization | 0 to room temp | Purification to >95% HPLC purity |
This method avoids the formation of impurities such as N-acetyl derivatives by circumventing the use of acetonitrile in some protocols, as reported in the patent literature.
Alkylation of 4-Ethylpiperazine with the Halogenated Benzyl Intermediate
The key step to prepare 1-(4-Bromo-2-chlorobenzyl)-4-ethylpiperazine is the alkylation of 4-ethylpiperazine with the halogenated benzyl derivative, typically a benzyl halide (e.g., benzyl bromide or chloride).
Alkylation Reaction
The reaction involves nucleophilic substitution of the benzyl halide by the secondary amine nitrogen of 4-ethylpiperazine.-
- Solvent: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or ethanol.
- Base: Sometimes a base such as potassium carbonate or triethylamine is added to neutralize formed acid.
- Temperature: Room temperature to reflux (25-80°C), depending on reactivity.
- Stoichiometry: Slight excess of benzyl halide or piperazine to drive completion.
Reaction Monitoring :
Progress is monitored by TLC or HPLC to ensure complete conversion and minimal side product formation.Purification :
The crude product is purified by extraction, washing, and recrystallization or chromatography.
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | DMF, acetonitrile, ethanol | Polar aprotic preferred |
| Base | K2CO3, Et3N (optional) | Neutralizes HX byproducts |
| Temperature | 25-80°C | Depends on reactivity |
| Reaction time | 4-24 hours | Monitored by analytical methods |
| Molar ratio (benzyl halide : piperazine) | 1:1 to 1.2:1 | Slight excess to drive reaction |
Analytical and Purity Data
The purity and identity of this compound are confirmed by:
HPLC Analysis :
High-performance liquid chromatography with UV detection at 225 nm is typical for related benzyl derivatives, showing purity >95% after purification.NMR Spectroscopy :
Proton and carbon NMR confirm substitution patterns on the aromatic ring and the piperazine ethyl substitution.Mass Spectrometry :
Molecular ion peak consistent with the calculated molecular weight confirms the compound's identity.Melting Point and Physical Appearance :
Solid or oily residue depending on purity and crystallization conditions.
Summary Table of Preparation Methods
| Stage | Method/Reaction Type | Key Reagents | Conditions | Outcome/Purity |
|---|---|---|---|---|
| Preparation of halogenated benzyl intermediate | Friedel-Crafts acylation + reduction | 5-bromo-2-chlorobenzoic acid, oxalyl chloride, phenetole, AlCl3, NaBH4 | 0-65°C, inert atmosphere | 4-bromo-2-chlorobenzyl derivative, >95% purity |
| Alkylation with 4-ethylpiperazine | Nucleophilic substitution | 4-ethylpiperazine, benzyl halide | 25-80°C, polar aprotic solvent | This compound, high purity |
Research Findings and Notes
- Avoiding acetonitrile in the reduction step prevents formation of unwanted impurities such as N-acetyl derivatives.
- One-pot processes combining acylation and reduction without isolation of intermediates improve efficiency and yield.
- Reaction temperatures and stoichiometry are critical to minimize side reactions and maximize product purity.
- Purification steps including recrystallization at low temperatures (-20°C to -15°C) enhance isolation of pure product.
- Analytical techniques such as HPLC and NMR are essential for confirming purity and structure.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chlorobenzyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Scientific Research Applications
1-(4-Bromo-2-chlorobenzyl)-4-ethylpiperazine has shown potential in various fields of research:
Medicinal Chemistry
The compound is primarily studied for its potential pharmacological properties. Its structural similarity to known psychoactive agents suggests it may be a lead compound for developing treatments for neurological disorders. Research avenues include:
- Receptor Binding Studies : The piperazine moiety is known to interact with various receptors, including G protein-coupled receptors (GPCRs) and ion channels. Investigating its binding affinities can provide insights into its mechanism of action and therapeutic potential.
- Drug Development : The compound's unique halogen substituents may enhance its biological activity, making it suitable for further exploration in drug development targeting specific diseases such as Alzheimer's and other cognitive disorders .
Case Studies and Research Findings
While specific case studies on this compound are scarce, the following findings from related compounds provide context for its potential applications:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorobenzyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Key Observations :
- Substituent Position: The position of halogens (Br, Cl) on the benzyl ring affects electronic and steric properties. For example, 4-bromo-2-chlorobenzyl (target compound) may exhibit stronger electron-withdrawing effects than monosubstituted analogs like 4-bromobenzyl or 2-bromobenzyl .
- Synthesis Complexity : Higher yields (e.g., 47.5% for 1-(4-chlorobenzyl)-4-phenylpiperazine) are achieved with optimized N-alkylation protocols, while bulky substituents (e.g., 4-methylcyclohexyl in ) may reduce yields due to steric hindrance.
PARP-1 Inhibition
- 1-(4-Chlorobenzyl)-4-phenylpiperazine derivatives (e.g., compound 13f in ) demonstrate potent PARP-1 inhibition (IC₅₀ = 8.2 nM) due to the thienoimidazole-carboxamide moiety. The target compound lacks this moiety, suggesting lower PARP-1 affinity unless modified.
Neuroprotective Activity
- Dibenzoannulenyl-piperazines (e.g., K1947 in ) exhibit neuroprotective effects without psychomimetic side effects. The 4-ethylpiperazine group in the target compound may similarly enhance blood-brain barrier penetration but requires validation.
Antiviral Activity
- 4-Ethylpiperazine-bearing borneol esters (e.g., compound 10b in ) inhibit RSV fusion by targeting the F protein. The ethyl group in the target compound may confer comparable pharmacokinetic advantages (e.g., metabolic stability).
Toxicity Profiles
Physicochemical Properties
- Melting Points : Piperazines with aromatic substituents (e.g., 285–288°C for compound 13f ) generally have higher melting points than aliphatic analogs (e.g., 189–239°C for dibenzoannulenyl derivatives ).
Biological Activity
1-(4-Bromo-2-chlorobenzyl)-4-ethylpiperazine, with the CAS number 1704074-23-6, is a compound of interest in medicinal chemistry due to its unique structural features, including a piperazine ring and halogen substituents. This article explores its biological activity, potential pharmacological applications, and related research findings.
The molecular formula of this compound is C13H18BrClN2, with a molecular weight of approximately 317.66 g/mol. The presence of bromine and chlorine atoms on the benzyl ring is expected to influence its lipophilicity and biological interactions, potentially enhancing its receptor binding capabilities.
The compound's mechanism of action is hypothesized to involve interaction with various biological targets, particularly G protein-coupled receptors (GPCRs) and ion channels, due to the piperazine moiety's structural similarities to known psychoactive agents. The halogen substituents may also facilitate nucleophilic substitution reactions, leading to diverse biological effects.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific antibacterial mechanisms often involve inhibition of protein synthesis and disruption of cell wall integrity.
Anti-Proliferative Effects
In vitro studies have assessed the anti-proliferative activity of piperazine derivatives against several cancer cell lines. For instance, compounds structurally related to this compound have demonstrated varying degrees of efficacy against hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) cells .
Table 1 summarizes the anti-proliferative activity observed in related compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound* | HePG-2 | TBD |
| 1-(5-Bromo-2-chlorobenzyl)-4-ethylpiperazine | MCF-7 | TBD |
| 1-(4-Chloro-benzyl)-4-methylpiperazine | PC-3 | TBD |
| 1-(2-Chloro-benzyl)-4-piperidone | HCT-116 | TBD |
*Data for this compound is currently limited.
Case Studies
Case Study 1: Neurological Applications
Given its structural similarity to known psychoactive agents, there is potential for this compound in treating neurological disorders. Research into related piperazine derivatives has suggested their roles as antagonists at muscarinic receptors, which are implicated in conditions such as Alzheimer's disease .
Case Study 2: Structure–Activity Relationship (SAR)
A study focusing on the SAR of halogenated piperazines revealed that modifications at the benzyl position significantly influence biological activity. The presence of both bromine and chlorine was found to enhance receptor binding affinity and selectivity towards specific targets .
Future Directions
The unique combination of structural features in this compound warrants further exploration. Future research should focus on:
- In vitro and in vivo Studies : Assessing the pharmacokinetics and pharmacodynamics of the compound.
- Mechanistic Studies : Elucidating the specific pathways involved in its biological activities.
- Derivatives Exploration : Synthesizing derivatives with modified halogen positions or additional functional groups to enhance efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Bromo-2-chlorobenzyl)-4-ethylpiperazine, and how can purity be maximized?
- Methodology :
- Step 1 : Begin with alkylation of 4-ethylpiperazine using 4-bromo-2-chlorobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (80–100°C) for 6–12 hours. A base like K₂CO₃ ensures deprotonation .
- Step 2 : Monitor reaction progress via TLC (hexane:ethyl acetate, 1:8) .
- Step 3 : Purify via column chromatography (silica gel, gradient elution) or recrystallization. Use NMR (¹H/¹³C) and LC-MS to confirm purity (>95%) .
- Critical Parameters : Solvent choice affects reaction rate; anhydrous conditions minimize side reactions .
Q. How can researchers validate the structural identity of this compound?
- Analytical Workflow :
- ¹H NMR : Look for characteristic peaks: δ 1.1–1.3 ppm (triplet, -CH₂CH₃), δ 3.0–3.5 ppm (piperazine protons), δ 4.3 ppm (benzyl -CH₂-) .
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 331.6 (C₁₃H₁₇BrClN₂) .
- X-ray Crystallography : For absolute configuration, use single-crystal diffraction (e.g., Bruker D8 Quest) with SHELXL refinement .
Q. What in vitro assays are suitable for preliminary biological screening?
- Assay Design :
- Target Selection : Prioritize serotonin/dopamine receptors (piperazines often modulate GPCRs) .
- Protocol : Use radioligand binding assays (³H-spiperone for D₂/D₃ receptors) or functional cAMP assays .
- Controls : Include known inhibitors (e.g., haloperidol) and vehicle controls .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- SAR Strategies :
- Substitution Analysis : Compare analogs with varying halogens (e.g., 4-fluoro vs. 4-bromo) to assess receptor affinity .
- Piperazine Modifications : Replace ethyl with methyl/isopropyl to evaluate steric effects on binding .
- Data Integration : Use molecular docking (AutoDock Vina) to map interactions with receptor active sites .
Q. What strategies resolve contradictions in reported synthetic yields?
- Root-Cause Analysis :
- Catalyst Impact : Compare Cu(I)-mediated click chemistry (70–85% yield) vs. Pd-catalyzed cross-coupling (50–60% yield) .
- Solvent Effects : DCM improves acylation efficiency over DMSO due to reduced side reactions .
- Temperature : Optimize stepwise heating (e.g., 25°C for coupling, 50°C for cyclization) .
Q. How can metabolic stability be assessed for preclinical development?
- ADME Profiling :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .
- Pharmacokinetics : Perform rodent studies with IV/PO dosing; calculate AUC and t₁/₂ .
Q. What computational methods predict off-target interactions?
- In Silico Workflow :
- Pharmacophore Modeling : Use Schrödinger Phase to identify shared motifs with known toxicophores .
- Machine Learning : Train models on ChEMBL data to flag hERG or kinase liabilities .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess protein-ligand stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
